1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-)
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Overview
Description
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) is a chemical compound with significant applications in various fields of science and industry. This compound is a derivative of triazolidine, characterized by its unique structure and reactivity. It is known for its stability and versatility in chemical reactions, making it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of dimethylhydrazine with carbonyl compounds, followed by cyclization to form the triazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes steps such as purification and crystallization to obtain the compound in its desired form. Advanced techniques like continuous flow reactors may be employed to enhance production rates and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different derivatives with altered properties.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolidine oxides, while reduction can produce different triazolidine derivatives. Substitution reactions can lead to a variety of substituted triazolidines with diverse functional groups .
Scientific Research Applications
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, pharmaceuticals, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Its unique structure allows it to bind to specific sites on target molecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its strong dienophilic properties and use in Diels-Alder reactions.
1,3-Dimethyl-2,4,5-trioxoimidazolidine: Another triazolidine derivative with distinct chemical properties.
1,4-Dimethyl-1,2,4-triazolidine-3,5-dione: Similar in structure but with different reactivity and applications.
Uniqueness
1,2,4-Triazolidine-3,5-dione, 1,2-dimethyl-, ion(1-) stands out due to its specific reactivity and stability, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial use .
Properties
CAS No. |
133476-08-1 |
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Molecular Formula |
C4H6N3O2- |
Molecular Weight |
128.11 g/mol |
IUPAC Name |
1,2-dimethyl-5-oxo-1,2,4-triazol-3-olate |
InChI |
InChI=1S/C4H7N3O2/c1-6-3(8)5-4(9)7(6)2/h1-2H3,(H,5,8,9)/p-1 |
InChI Key |
YBYOSHLIDYZJAD-UHFFFAOYSA-M |
Canonical SMILES |
CN1C(=NC(=O)N1C)[O-] |
Origin of Product |
United States |
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